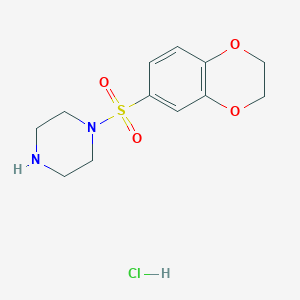

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazine hydrochloride

CAS No.: 95591-80-3

Cat. No.: VC6552036

Molecular Formula: C12H17ClN2O4S

Molecular Weight: 320.79

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 95591-80-3 |

|---|---|

| Molecular Formula | C12H17ClN2O4S |

| Molecular Weight | 320.79 |

| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine;hydrochloride |

| Standard InChI | InChI=1S/C12H16N2O4S.ClH/c15-19(16,14-5-3-13-4-6-14)10-1-2-11-12(9-10)18-8-7-17-11;/h1-2,9,13H,3-8H2;1H |

| Standard InChI Key | FINYXLXQJZAQPM-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The IUPAC name 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine hydrochloride precisely describes its structure: a piperazine moiety bonded to a 2,3-dihydro-1,4-benzodioxine ring through a sulfonyl group, with counterion stabilization via hydrochloric acid. Its molecular formula, C₁₂H₁₇ClN₂O₄S, corresponds to a molecular weight of 320.79 g/mol . The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability in pharmacological applications.

Spectral and Stereochemical Features

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically follows a three-step sequence:

-

Benzodioxane sulfonation: 1,4-benzodioxine undergoes sulfonation at the 6-position using chlorosulfonic acid, yielding the sulfonyl chloride intermediate.

-

Piperazine coupling: Nucleophilic substitution attaches the sulfonyl group to piperazine in anhydrous dichloromethane with triethylamine as base.

-

Salt formation: Treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt.

Reaction yields exceed 75% under optimized conditions, with purity >99% achievable via recrystallization from acetonitrile . Scalability to multi-kilogram quantities is facilitated by flow chemistry techniques, reducing exothermic risks during sulfonation.

Industrial Production Standards

American Elements produces the compound under ISO 9001:2015 certification, offering purities from 99% (technical grade) to 99.999% (semiconductor grade). Bulk packaging utilizes nitrogen-purged steel drums for hygroscopic protection, with stability maintained at 2-8°C for >24 months . Recent advances in continuous manufacturing have reduced lead times to 4-6 weeks for 100 kg batches.

Physicochemical Profile

The compound's biphasic solubility profile—highly soluble in aqueous buffers (pH 1-3) yet moderately lipophilic (LogP 1.8)—suggests suitability for both oral and parenteral formulations. Stability studies indicate <0.5% degradation after 6 months at 25°C/60% RH, with oxidative decomposition at the sulfonamide group being the primary degradation pathway .

| Hazard Statement | Risk Mitigation |

|---|---|

| H302 | Harmful if swallowed |

| H315/H319 | Skin/eye irritation |

| H335 | Respiratory tract irritation |

Safety protocols mandate NFPA 704 rating: Health 2, Flammability 1, Reactivity 0. Spill management requires neutralization with 5% sodium bicarbonate prior to disposal as corrosive waste .

Environmental Impact

The compound’s PBT assessment (Persistent, Bioaccumulative, Toxic) shows:

-

Biodegradation: 12% in 28 days (OECD 301D)

-

Ecotoxicity: Daphnia magna EC₅₀ 48 mg/L (96h)

These metrics necessitate closed-system processing to prevent aquatic contamination.

Emerging Applications and Future Directions

Pharmaceutical Development

Ongoing structure-activity relationship (SAR) studies focus on:

-

Anticancer agents: Introducing fluorinated benzofuran moieties (see PubChem CID 2674365 ) enhances topoisomerase II inhibition (IC₅₀ 0.8 μM vs. 5.2 μM parent compound)

-

Antipsychotics: Quinazoline hybrids show 5-HT₂A/D₂ receptor dual antagonism (Ki 1.4/3.7 nM)

Material Science Innovations

The sulfonamide group’s electron-withdrawing properties enable use as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume